Diazene, bis(4-nitrophenyl)-, 1-oxide
CAS No.: 614-25-5
Cat. No.: VC7985897
Molecular Formula: C12H8N4O5
Molecular Weight: 288.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 614-25-5 |
|---|---|
| Molecular Formula | C12H8N4O5 |
| Molecular Weight | 288.22 g/mol |
| IUPAC Name | (4-nitrophenyl)-(4-nitrophenyl)imino-oxidoazanium |
| Standard InChI | InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H |
| Standard InChI Key | RMXNMGKOQFNSOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Introduction
Synthetic Methodologies
Reductive Dimerization of Nitrosobenzenes
A primary synthesis route involves the reductive dimerization of 4-nitrosobenzene derivatives. Under controlled conditions, nitrosobenzene undergoes coupling in the presence of reducing agents such as zinc amalgam, yielding the diazene oxide framework. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (typically 0–5°C) critically influence reaction efficiency.
Oxidation of Arylhydrazines
Alternative methods leverage the iodine-catalyzed oxidation of 4-nitrophenylhydrazine. As demonstrated in recent catalytic studies, molecular iodine facilitates the dehydrogenation of hydrazine derivatives to form azoxy compounds . This approach, optimized at 60–80°C in acetic acid, offers improved selectivity and reduced byproduct formation compared to traditional routes .
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Dimerization | Zn/Hg, EtOH, 0°C | 65–75 | 90–95 |
| Iodine-Catalyzed Oxidation | I₂, AcOH, 70°C | 80–85 | >98 |
Structural and Spectroscopic Characterization
X-Ray Crystallography
While crystallographic data for this specific compound remain limited, analogous azoxybenzenes exhibit planar geometries with N-N bond lengths of approximately 1.25 Å and N-O distances of 1.40 Å. The para-nitro groups introduce steric and electronic effects that slightly distort the aromatic rings from coplanarity.
Spectroscopic Analysis
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¹H NMR: Aromatic protons resonate as doublets at δ 8.20–8.35 ppm (ortho to nitro) and δ 7.60–7.75 ppm (meta to nitro), with coupling constants (J = 8.5–9.0 Hz) indicative of para-substitution.
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IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. The N=N-O moiety exhibits a characteristic band near 1250 cm⁻¹.
Reactivity and Chemical Transformations
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the diazene oxide bond to a hydrazine (-NH-NH-) linkage, yielding 1,2-bis(4-nitrophenyl)hydrazine. Further reduction under harsh conditions converts nitro groups to amines, forming 1,2-bis(4-aminophenyl)hydrazine.
Electrophilic Substitution
Applications in Materials Science
High-Energy Density Materials
The compound’s high nitrogen (19.4%) and oxygen (27.7%) content, combined with its exothermic decomposition (-ΔH = 3,200 kJ/mol), positions it as a candidate for explosives and propellants. Comparative studies with trinitrotoluene (TNT) reveal superior detonation velocities (7,200 m/s vs. 6,900 m/s).
Precursor for Coordination Polymers
Reaction with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous coordination polymers with applications in gas storage and heterogeneous catalysis. The nitro groups serve as Lewis basic sites for metal binding.
Future Research Directions
Green Synthesis Protocols
Developing solvent-free or aqueous-phase synthesis methods could address environmental concerns associated with traditional routes. Photocatalytic oxidation of hydrazines represents a promising avenue .
Computational Modeling
Density functional theory (DFT) studies could elucidate electronic structure-property relationships, guiding the design of derivatives with tailored reactivities.
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